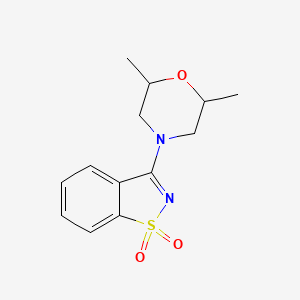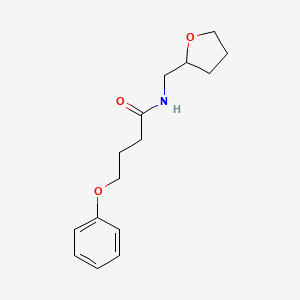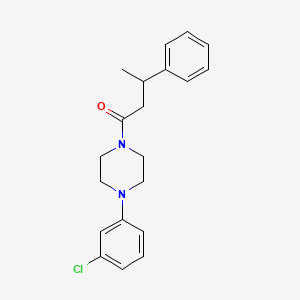![molecular formula C19H22O4 B3980068 3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3980068.png)
3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Overview
Description
3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione, commonly known as BDMO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDMO belongs to the class of spiroketals, which are known for their diverse biological activities. BDMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of BDMO is not well understood. However, it has been postulated that BDMO exerts its biological activities by interacting with specific enzymes or receptors in the body. For example, BDMO has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BDMO has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. BDMO has also been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, BDMO has been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
BDMO has several advantages as a research tool. It is readily available, relatively inexpensive, and easy to synthesize. However, BDMO also has some limitations. It is unstable under certain conditions, and its reactivity can be difficult to control. Additionally, BDMO can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BDMO. One area of interest is the development of BDMO-based drugs for the treatment of inflammatory diseases, cancer, and infectious diseases. Another area of interest is the development of new synthetic methods for BDMO and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of BDMO and its biological activities.
Scientific Research Applications
BDMO has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities. BDMO has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-18(2)15(14(20)13-9-5-3-6-10-13)23-17(22)19(16(18)21)11-7-4-8-12-19/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFABSIVIDIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980004.png)
![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3980048.png)
![2,6-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3980054.png)
![N-[1-(4-biphenylyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3980058.png)



![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)